molecular formula C20H12N2OS3 B4841835 S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate

Cat. No.: B4841835
M. Wt: 392.5 g/mol
InChI Key: CHFGWRYBAAQOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of both benzothiazole and phenothiazine moieties, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate can be achieved through various synthetic pathways. Common methods include:

Chemical Reactions Analysis

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:

Scientific Research Applications

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined benzothiazole and phenothiazine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS3/c23-20(26-19-21-13-7-1-4-10-16(13)25-19)22-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFGWRYBAAQOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate
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Reactant of Route 6
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